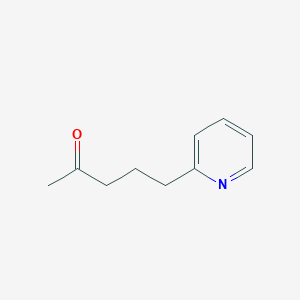

5-(2-Pyridyl)pentan-2-one

Beschreibung

Significance and Role in Organic Chemistry Research

While direct research on 5-(2-Pyridyl)pentan-2-one is not documented, the broader family of pyridyl-ketones serves multiple functions in organic chemistry. They are valued as versatile building blocks in the synthesis of more complex molecules. The pyridine (B92270) ring can act as a ligand for metal catalysts, and its nitrogen atom can be protonated or alkylated. The ketone group is a site for a wide array of chemical transformations, including reduction to alcohols, conversion to imines, and various carbon-carbon bond-forming reactions. For instance, general methods for the synthesis of pyridyl ketones include the Boekelheide rearrangement and the Kröhnke pyridine synthesis, which are established routes to functionalized pyridines. wikipedia.org

Interdisciplinary Relevance in Chemical Sciences

The interdisciplinary relevance of pyridyl-ketone systems is well-established, particularly in coordination chemistry and materials science. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can act as a bidentate ligand, chelating to metal ions to form stable complexes. cymitquimica.com These metal complexes have found applications in catalysis, for example, in transfer hydrogenation reactions and electrocatalytic processes. Current time information in Bangalore, IN.chemenu.comsigmaaldrich.com Although no such studies have been performed on this compound specifically, its structure suggests a potential role as a ligand in the formation of novel metal-organic frameworks (MOFs) or functional coordination polymers.

Historical Overview of Research on Pyridyl-Ketone Systems

Research into pyridyl-ketone systems has a long history, dating back to early explorations of pyridine chemistry. A significant portion of this research has focused on di-2-pyridyl ketone, a closely related compound where two pyridine rings are attached to a central carbonyl group. Studies on di-2-pyridyl ketone have revealed its rich coordination chemistry, including its ability to form complex polynuclear clusters with various transition metals. researchgate.netorgsyn.orgscirp.org This extensive body of work provides a foundation for hypothesizing the potential, yet unexplored, coordination behavior of this compound. The flexible pentanone chain in this compound, as opposed to the rigid structure of di-2-pyridyl ketone, could lead to different and potentially novel coordination geometries and complex stabilities.

Structural Motifs and Their Research Implications

The key structural motifs of this compound are the 2-substituted pyridine ring and the methyl ketone group separated by a propyl chain.

2-Substituted Pyridine Ring: This motif is a cornerstone in medicinal chemistry and ligand design. The nitrogen atom acts as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and pharmacokinetic properties. Its position at the 2-position allows for potential chelation with the ketone oxygen.

Alkyl Ketone Chain: The pentan-2-one structure provides a flexible linker between the pyridine ring and the carbonyl group. This flexibility could allow it to adopt various conformations when binding to a receptor or a metal center. The methyl ketone itself is a reactive site for further chemical modification.

The combination of these motifs in a single molecule suggests potential for applications as a specialized ligand in catalysis or as a scaffold in drug discovery. However, without empirical data, these implications remain speculative.

Data Tables

Due to the absence of published research specifically on this compound, no experimental data for this compound can be presented. For illustrative purposes, a table of basic properties for the related but distinct compound, 5-(pyridin-3-yl)pentan-2-one, is provided below based on commercially available information.

Table 1: Physicochemical Properties of 5-(Pyridin-3-yl)pentan-2-one

| Property | Value | Reference |

|---|---|---|

| CAS Number | 90874-88-7 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃NO | sigmaaldrich.com |

| Molecular Weight | 163.22 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | ~97% | cymitquimica.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyridin-2-ylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-9(12)5-4-7-10-6-2-3-8-11-10/h2-3,6,8H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAQSIAPRPFYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 2 Pyridyl Pentan 2 One

Reactions Involving the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and acidic α-hydrogens, is a hub of chemical reactivity. Reactions typical of ketones, including condensations, reductions, oxidations, and substitutions at the alpha position, are readily accessible for 5-(2-Pyridyl)pentan-2-one.

Carbonyl condensation reactions are fundamental carbon-carbon bond-forming processes that proceed via enol or enolate intermediates. This compound has two sets of α-hydrogens, at the C-1 (methyl) and C-3 (methylene) positions, both of which can be deprotonated to form a nucleophilic enolate.

Under basic conditions, the C-1 protons are generally more acidic and less sterically hindered, making them more likely to be removed to initiate condensation reactions like the Aldol condensation. In a self-condensation reaction, the enolate of one molecule of this compound would attack the carbonyl group of a second molecule. More commonly, it would be used in a crossed-aldol condensation with a non-enolizable aldehyde or a more reactive ketone.

Interactive Table: Plausible Crossed-Aldol Condensation Reactions

| Reactant B (Non-enolizable Aldehyde) | Base Catalyst | Expected Product (after dehydration) |

|---|---|---|

| Benzaldehyde | NaOH, EtOH | 1-Phenyl-4-(2-pyridyl)hex-1-en-3-one |

| Formaldehyde | Ca(OH)₂ | 1-(2-Pyridyl)pentan-3-one (after subsequent reactions) |

The carbonyl group of this compound is susceptible to a variety of reductive and oxidative transformations.

Reductive Transformations: The ketone can be readily reduced to the corresponding secondary alcohol, 5-(2-Pyridyl)pentan-2-ol. This is a common transformation achieved with a wide range of reducing agents. acsgcipr.org

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of metal catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) can be used.

Transfer Hydrogenation: A novel cobalt-catalyzed reduction using formate as the reductant has been shown to be highly selective for 2-pyridyl ketones. researchgate.net Chelation of the pyridine (B92270) nitrogen and ketone oxygen to the cobalt catalyst activates the carbonyl group for reduction. researchgate.net

Another significant reductive pathway is reductive amination , which converts the ketone into an amine. wikipedia.org This reaction proceeds via the formation of an intermediate imine by reacting the ketone with an amine under weakly acidic conditions, followed by in-situ reduction. wikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. harvard.edu Pyridine-borane complexes are also mild and effective reagents for this transformation. acsgcipr.orgsciencemadness.org

Oxidative Transformations: While less common for simple ketones, oxidation is possible. The Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would convert the ketone into an ester. Based on the migratory aptitude of the adjacent groups (propyl > methyl), the expected major product would be propyl acetate (B1210297) and a pyridine-containing fragment, or methyl 3-(2-pyridyl)propanoate.

Interactive Table: Summary of Reductive and Oxidative Transformations

| Transformation | Reagent(s) | Product |

|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | 5-(2-Pyridyl)pentan-2-ol |

| Catalytic Hydrogenation | H₂, Pd/C | 5-(2-Pyridyl)pentan-2-ol |

| Reductive Amination | NH₃, NaBH₃CN | 5-(2-Pyridyl)pentan-2-amine |

The protons on the carbons alpha to the carbonyl group (C-1 and C-3) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles.

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position with chlorine, bromine, or iodine. wikipedia.orgmasterorganicchemistry.com Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in mono-halogenation at the more substituted C-3 position. libretexts.org Under basic conditions, the reaction proceeds via an enolate and successive halogenation is often faster than the first due to the electron-withdrawing effect of the halogen. wikipedia.org For methyl ketones like this one, basic conditions can lead to the haloform reaction.

Alkylation: The enolate of this compound can be alkylated by reaction with an alkyl halide. To ensure mono-alkylation and prevent self-condensation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to quantitatively pre-form the enolate at low temperature before the alkylating agent is added. The less sterically hindered C-1 position is generally favored for alkylation.

Interactive Table: Examples of Alpha-Substitution Reactions

| Reaction Type | Reagent(s) | Major Product (Predicted) |

|---|---|---|

| Acid-Catalyzed Bromination | Br₂, CH₃COOH | 3-Bromo-5-(2-pyridyl)pentan-2-one |

| Base-Promoted Iodination | I₂, NaOH (aq) | 1,1,1-Triiodo-5-(2-pyridyl)pentan-2-one (leads to Haloform) |

Reactions Involving the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom is more electronegative than carbon, withdrawing electron density from the ring, which deactivates it towards electrophilic attack but activates it for nucleophilic substitution. quora.com

Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609). The nitrogen atom can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. When reactions do occur, substitution is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in an unstable resonance structure with a positive charge on the electronegative nitrogen atom. youtube.com The presence of the C-2 alkyl group in this compound is weakly activating and will reinforce the preference for substitution at the 3- and 5-positions. To facilitate reactions like nitration or halogenation, forcing conditions or conversion to the more reactive pyridine-N-oxide may be necessary. youtube.com

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.com This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it. stackexchange.com For this compound, direct NAS would require a leaving group on the ring. A more common reaction is the Chichibabin reaction, where a strong nucleophile like sodium amide (NaNH₂) attacks the ring, typically at the 6-position (the 2-position being blocked), followed by the elimination of a hydride ion to afford an amino-pyridine derivative.

Interactive Table: Potential Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Position of Substitution | Expected Product |

|---|---|---|---|

| Electrophilic Nitration | HNO₃, H₂SO₄, heat | 5-position | 5-(5-Nitro-2-pyridyl)pentan-2-one |

| Electrophilic Bromination | Br₂, FeBr₃, heat | 5-position | 5-(5-Bromo-2-pyridyl)pentan-2-one |

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base, readily coordinating to metal ions to form coordination complexes. Furthermore, the carbonyl oxygen atom can also participate in coordination, allowing this compound to function as a bidentate ligand, chelating to a metal center through the nitrogen and oxygen atoms to form a stable six-membered ring. This N,O-chelation is a common binding mode for pyridyl-ketone ligands. acs.org

A wide variety of transition metals can form complexes with such ligands. dntb.gov.ua The formation of these complexes can alter the chemical reactivity of both the ligand and the metal center.

Once a complex is formed, the ligands can be replaced by other ligands in a ligand exchange (or substitution) reaction . chemguide.co.uk The facility of this exchange depends on factors like the nature of the metal ion, the incoming ligand, and the reaction conditions. For example, in an aqueous solution where this compound is coordinated to a metal like Copper(II), the addition of a high concentration of another ligand, such as ammonia (B1221849) or chloride ions, could displace it. chemguide.co.uk

Interactive Table: Coordination and Ligand Exchange

| Process | Metal Ion Source | Potential Incoming Ligand | Description |

|---|---|---|---|

| Complex Formation | CuCl₂ | - | Forms a [Cu(this compound)Cl₂] complex with N,O-chelation. |

| Complex Formation | Pd(OAc)₂ | - | Forms a [Pd(this compound)(OAc)₂] complex. acs.org |

| Ligand Exchange | [M(ligand)n] complex | Ammonia (NH₃) | The coordinated this compound could be displaced by excess ammonia. |

N-Oxidation and Reduction Studies

The reactivity of this compound includes transformations at both the pyridine nitrogen and the ketone carbonyl group.

N-Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain types of nucleophilic substitution and modifying its directing effects in electrophilic substitutions. The N-oxidation of pyridine derivatives is a well-established process, often catalyzed by various reagents. organic-chemistry.orgresearchgate.net Common oxidizing agents used for this purpose include hydrogen peroxide in acetic acid, peroxy acids like m-CPBA, and other reagents such as sodium percarbonate or sodium perborate. organic-chemistry.org For instance, the oxidation of pyridines can be achieved using sodium percarbonate with rhenium-based catalysts or with urea-hydrogen peroxide adducts. organic-chemistry.org Flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of the pyridine ring in biological systems, which is considered a detoxification pathway for some compounds. researchgate.net

Reduction of the Carbonyl Group: The ketone functional group in this compound is susceptible to reduction by various hydride-donating reagents to yield the corresponding secondary alcohol, 5-(2-Pyridyl)pentan-2-ol. Standard reducing agents such as sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are highly effective for this transformation. lumenlearning.comlibretexts.org NaBH₄ is a milder reagent and is typically used in protic solvents like methanol or ethanol, offering good chemoselectivity for reducing aldehydes and ketones without affecting other potentially reducible groups. pharmaguideline.comquora.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). libretexts.orgchemistrysteps.com While both reagents efficiently reduce the ketone, LiAlH₄ is less selective and would also reduce other functional groups if present. lumenlearning.comquora.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. lumenlearning.comchemistrysteps.com

| Transformation | Reagent(s) | Solvent | Product |

|---|---|---|---|

| N-Oxidation | H₂O₂ / Acetic Acid | - | 5-(2-Pyridyl-N-oxide)pentan-2-one |

| N-Oxidation | Sodium Percarbonate / Re Catalyst | - | 5-(2-Pyridyl-N-oxide)pentan-2-one |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 5-(2-Pyridyl)pentan-2-ol |

| Ketone Reduction | Lithium Aluminium Hydride (LiAlH₄) | Diethyl Ether, THF | 5-(2-Pyridyl)pentan-2-ol |

Intermolecular Reactions

The 2-substituted pyridine motif in this compound presents specific challenges and opportunities in transition-metal-catalyzed cross-coupling reactions. The use of 2-pyridyl organometallic reagents is often complicated by their instability and poor reactivity, a phenomenon sometimes referred to as the "2-pyridyl problem". nih.govnih.gov The nitrogen atom can coordinate to the metal center, interfering with the catalytic cycle.

Despite these challenges, several methods have been developed for the cross-coupling of 2-pyridyl derivatives. For instance, Kumada-Corriu cross-coupling reactions using 2-pyridyl Grignard reagents have been successfully employed with specific palladium catalysts incorporating secondary phosphine oxide (SPO) ligands. researchgate.net This suggests that this compound could potentially be converted to a Grignard reagent, although the presence of the enolizable ketone might require a protection strategy, for subsequent coupling with aryl or vinyl halides.

Another approach involves the C-H activation of the pyridine ring. Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with alkyl bromides has been reported. acs.org This strategy would first involve the N-oxidation of this compound, followed by a directed C-H functionalization at the C6 position of the pyridine ring.

The structure of this compound, containing both a pyridine nucleus and a methyl ketone, makes it a suitable substrate for various annulation and cyclization reactions to construct fused heterocyclic systems, most notably indolizines. rsc.orgnih.gov Indolizine synthesis often involves the reaction of a pyridine derivative with a component that can form a five-membered ring fused to the pyridine.

One common strategy is the Tschitschibabin reaction, which involves the alkylation of a pyridine nitrogen followed by an intramolecular cyclization. A relevant modern variation involves the one-pot reaction of pyridines, methyl ketones, and electron-deficient alkenes. organic-chemistry.org For example, a copper-catalyzed reaction between a pyridine, a methyl ketone, and an alkenoic acid can lead to the formation of a substituted indolizine through a sequence involving pyridinium (B92312) ylide formation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org Similarly, gold(I)-catalyzed reactions of 2-alkoxypyridine derivatives with methyl ketones can also afford indolizine structures. nsf.gov These precedents suggest that this compound could react with suitable partners to form more complex heterocyclic frameworks.

Intramolecular Transformations and Rearrangements

The alkyl ketone chain in this compound allows for specific intramolecular reactions, particularly photochemical transformations. The most notable of these is the Norrish Type II reaction , a characteristic photochemical process of ketones possessing an accessible γ-hydrogen atom. wikipedia.org

Upon UV irradiation, the ketone's carbonyl oxygen is excited to a diradical state. youtube.com This excited state can then abstract a hydrogen atom from the γ-carbon (C4 of the pentyl chain) via a six-membered cyclic transition state. This intramolecular hydrogen transfer results in the formation of a 1,4-biradical intermediate. wikipedia.orgresearchgate.net This biradical has two primary subsequent reaction pathways:

Cleavage (β-scission): The bond between the α- and β-carbons (C2 and C3) cleaves to yield an enol (which tautomerizes to acetone) and an alkene (2-vinylpyridine). wikipedia.orgyoutube.com

Cyclization (Norrish-Yang reaction): The two radical centers can combine to form a new carbon-carbon bond, resulting in the formation of a cyclobutanol derivative, specifically 1-methyl-2-(2-pyridyl)cyclobutanol. wikipedia.orgyoutube.com

Additionally, acid-catalyzed intramolecular cyclizations are possible. Aldehyde and ketone electrophiles tethered to 2-alkylpyridine side chains can undergo intramolecular aldol-type condensations. rsc.org Under Brønsted acid catalysis, the enol or enolate of the ketone could potentially attack the pyridine ring, although this is less common than attack by a more activated benzylic position.

Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving this compound are based on the fundamental principles of its constituent functional groups.

Mechanism of Ketone Reduction: As mentioned, the reduction of the ketone by NaBH₄ or LiAlH₄ proceeds via nucleophilic addition of a hydride to the carbonyl carbon. chemistrysteps.com The reaction kinetics are typically first-order in both the ketone and the hydride reagent. The reactivity is governed by the electrophilicity of the carbonyl carbon and the strength of the reducing agent, with LiAlH₄ being significantly more reactive than NaBH₄. lumenlearning.comlibretexts.org

Mechanism of N-Oxidation: The kinetics and mechanism of pyridine N-oxidation have been studied. For instance, the oxidation of pyridine by Caro's acid catalyzed by ketones involves the formation of a more potent oxidant, a dioxirane, from the ketone and the peroxy acid. acs.org This dioxirane then transfers an oxygen atom to the nucleophilic pyridine nitrogen.

Mechanism of the Norrish Type II Reaction: This photochemical reaction proceeds from an excited triplet or singlet state of the ketone. youtube.comrsc.org The initial step is the intramolecular abstraction of a γ-hydrogen by the carbonyl oxygen, forming a 1,4-biradical. The subsequent partitioning between β-cleavage and cyclization depends on factors such as the stability of the potential radical fragments, conformational flexibility of the biradical intermediate, and the reaction conditions (e.g., solvent, temperature). researchgate.netyoutube.com Computational studies on analogous ketones have detailed the potential energy surfaces for these pathways. rsc.org

| Reaction | Key Intermediate | Primary Mechanistic Steps |

|---|---|---|

| Ketone Reduction (e.g., with NaBH₄) | Alkoxide Anion | 1. Nucleophilic attack of hydride on carbonyl carbon. 2. Protonation of the alkoxide. |

| N-Oxidation (e.g., with peroxy acid) | Transition state involving O-transfer | Nucleophilic attack of pyridine nitrogen on the electrophilic oxygen of the oxidant. |

| Norrish Type II Reaction | 1,4-Biradical | 1. Photochemical excitation of ketone. 2. Intramolecular γ-hydrogen abstraction. 3. β-Cleavage or cyclization. |

| Indolizine Synthesis (Tschitschibabin-type) | Pyridinium Ylide | 1. N-alkylation/acylation of pyridine. 2. Deprotonation to form ylide. 3. 1,3-dipolar cycloaddition. 4. Aromatization. |

Coordination Chemistry and Ligand Design Principles

Ligand Characterization and Coordination Modes

The versatility of 5-(2-Pyridyl)pentan-2-one as a ligand stems from the presence of multiple potential donor atoms and its structural flexibility. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group are the primary sites for coordination with metal ions.

Monodentate and Polydentate Coordination Potential

This compound possesses the ability to act as both a monodentate and a bidentate ligand. In its monodentate coordination mode, it can bind to a metal center through either the pyridyl nitrogen or the carbonyl oxygen. However, it more commonly functions as a bidentate ligand, chelating to a metal ion through both the nitrogen and oxygen atoms to form a stable six-membered ring. This chelation enhances the stability of the resulting metal complex. The flexible pentan-2-one chain allows the ligand to adopt a conformation that facilitates this bidentate coordination.

Keto-Enol Tautomerism and its Impact on Coordination

A crucial aspect of the chemistry of this compound is its capacity for keto-enol tautomerism. researchgate.netnih.govlibretexts.orgfiveable.melibretexts.org This process involves the reversible interconversion between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). This equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. youtube.com

Bridging Ligand Capabilities in Polynuclear Complexes

Beyond its role in forming mononuclear complexes, this compound can also function as a bridging ligand to construct polynuclear complexes. In such arrangements, the ligand can bridge two or more metal centers. This can occur through various coordination modes. For instance, the pyridyl nitrogen could coordinate to one metal center while the carbonyl oxygen of the same ligand molecule coordinates to a second metal center. Alternatively, if the ligand is in its enolate form, the oxygen atom could potentially bridge two metal ions. The formation of these polynuclear structures is of interest for developing materials with unique magnetic or catalytic properties.

Metal Complex Formation and Structural Elucidation

The synthesis and characterization of transition metal complexes of this compound are essential for understanding its coordination behavior and for the rational design of new functional materials.

Synthesis of Transition Metal Complexes

Transition metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical as it can influence the keto-enol equilibrium of the ligand. The reaction conditions, such as temperature and the molar ratio of metal to ligand, can be adjusted to favor the formation of either mononuclear or polynuclear species. A variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and palladium(II), can be used to form complexes with this ligand. The resulting complexes can often be isolated as crystalline solids, allowing for their detailed structural characterization.

Crystal Structure Analysis of Complexes

Below is a hypothetical table summarizing potential crystallographic data for a transition metal complex of this compound, illustrating the type of information obtained from such studies.

| Compound | Formula | Crystal System | Space Group | Coordination Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) |

| [Cu(this compound)₂Cl₂] | C₂₀H₂₄Cl₂CuN₂O₂ | Monoclinic | P2₁/c | Distorted Octahedral | 2.015(3) | 2.345(2) |

| [Ni(5-(2-pyridyl)pentan-2-onato)₂] | C₂₀H₂₂N₂NiO₂ | Tetragonal | I4₁/a | Square Planar | 1.954(2) | 1.867(2) |

Spectroscopic Analysis of Coordination Environments

The coordination of this compound to a metal center induces notable changes in its spectroscopic signatures, providing valuable information about the newly formed coordination environment. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are principal techniques for this characterization.

Infrared (IR) Spectroscopy: Upon complexation, shifts in the vibrational frequencies of the ligand's functional groups are observed. The stretching vibration of the pyridine ring's C=N bond and the ketone's C=O group are particularly sensitive to coordination. Typically, the C=N stretching frequency shifts to a higher wavenumber (a blue shift) upon coordination of the pyridine nitrogen to the metal center. kpi.ua This shift is indicative of the dative bond formation between the nitrogen lone pair and the metal. kpi.ua Conversely, if the ketone's oxygen atom is involved in coordination, its C=O stretching frequency is expected to shift to a lower wavenumber (a red shift) due to the weakening of the carbonyl bond. The appearance of new, low-frequency bands in the far-IR region is attributed to the formation of metal-nitrogen (M-N) and potential metal-oxygen (M-O) bonds, confirming the ligand's coordination to the metal ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of complexes containing this compound provides insights into the electronic transitions within the molecule. The free ligand typically exhibits absorptions in the UV region corresponding to π–π* transitions within the pyridine ring and n–π* transitions associated with the carbonyl group. ekb.eg Upon coordination, these bands may undergo shifts in wavelength and intensity (hypsochromic or bathochromic shifts). farmaciajournal.com More significantly, the formation of coordination complexes with transition metals often gives rise to new absorption bands in the visible region. These can be assigned to d-d electronic transitions within the metal's d-orbitals and ligand-to-metal charge transfer (LMCT) bands. ekb.eg The energy of these d-d transitions is influenced by the geometry of the complex and the strength of the ligand field, providing information on the coordination environment.

The following table summarizes typical spectroscopic changes observed upon the coordination of pyridyl-containing ligands.

| Spectroscopic Technique | Observed Change upon Coordination | Reason for Change |

| Infrared (IR) | Shift in pyridine C=N stretching frequency | Coordination of the pyridine nitrogen to the metal center. |

| Shift in ketone C=O stretching frequency | Coordination of the carbonyl oxygen to the metal center. | |

| Appearance of new low-frequency bands | Formation of new Metal-Ligand (M-N, M-O) bonds. | |

| UV-Visible (UV-Vis) | Shift in π–π* and n–π* transition bands | Alteration of the ligand's electronic structure upon binding. |

| Appearance of new d-d transition bands | Electronic transitions between the metal ion's d-orbitals. | |

| Appearance of charge transfer (CT) bands | Electron transfer between the ligand and the metal orbitals. |

Electronic and Magnetic Properties of Coordination Complexes

The electronic configuration of the central metal ion in a complex with this compound dictates its electronic and magnetic properties. These properties are fundamentally linked to the arrangement of electrons in the metal's d-orbitals, which are split into different energy levels by the electrostatic field of the coordinating ligands.

The magnetic behavior of a coordination compound is determined by the presence of unpaired electrons. youtube.com

Paramagnetic complexes possess one or more unpaired electrons and are consequently attracted to a magnetic field. The strength of this attraction increases with the number of unpaired electrons. uomustansiriyah.edu.iq

Diamagnetic complexes have no unpaired electrons, meaning all electrons are paired up in the d-orbitals. These materials are weakly repelled by a magnetic field. uomustansiriyah.edu.iq

The magnetic moment (μ) of a complex can be estimated using the spin-only formula, which relates the magnetic moment to the number of unpaired electrons (n):

μ_s = √n(n+2)

where μ_s is the spin-only magnetic moment in units of Bohr Magnetons (B.M.). The experimentally measured magnetic moment can help determine the number of unpaired electrons, and thus the electronic configuration and spin state (high-spin or low-spin) of the metal center.

The table below shows the theoretical spin-only magnetic moments for complexes with one to five unpaired electrons.

| Number of Unpaired Electrons (n) | Electron Configuration Example | Spin-Only Magnetic Moment (μs) in B.M. | Magnetic Property |

| 1 | d¹, d⁹ | 1.73 | Paramagnetic |

| 2 | d², d⁸ | 2.83 | Paramagnetic |

| 3 | d³, d⁷ | 3.87 | Paramagnetic |

| 4 | d⁴, d⁶ (high-spin) | 4.90 | Paramagnetic |

| 5 | d⁵ (high-spin) | 5.92 | Paramagnetic |

The electronic spectra of these complexes, as discussed previously, reveal the energy difference between the split d-orbitals. This information is crucial for understanding the stability and reactivity of the coordination compounds.

Theoretical Studies on Ligand-Metal Interactions

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the nature of the bonding between this compound and metal ions. tsijournals.com These studies provide a deeper understanding of the electronic structure, stability, and reactivity of the resulting coordination complexes.

DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the three-dimensional structure of the coordination complexes, including bond lengths and angles between the metal and the ligand's donor atoms. rsc.org

Analyze Metal-Ligand Bond Strength: Quantify the strength of the coordination bond by calculating parameters such as charge transfer and the energy lowering upon complex formation. tsijournals.com

Investigate Electronic Structure: The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to understand charge transfer processes and the reactivity of the complex. mdpi.com The energy gap between HOMO and LUMO is an indicator of the complex's kinetic stability.

Simulate Spectroscopic Data: Theoretical calculations can predict vibrational frequencies (IR spectra), which can then be compared with experimental data to confirm structural assignments. nih.gov

Studies on similar pyridyl-containing ligands have shown that the interaction between the pyridine nitrogen and the metal ion is a significant factor in the stability of the complex. tsijournals.com Theoretical models can also explore how substituents on the ligand might alter its electronic properties and, consequently, the nature and strength of the metal-ligand bond. rsc.org

Catalytic Applications of 5 2 Pyridyl Pentan 2 One Derivatives and Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. This allows for high selectivity and activity under mild reaction conditions, as the active sites of the catalyst are well-defined and easily accessible.

Metal-Catalyzed Organic Transformations

Complexes of 5-(2-Pyridyl)pentan-2-one derivatives, particularly with palladium, have shown significant activity in cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds.

Heck Reaction: Palladium(II) complexes with pyridyl-imine ligands, structurally similar to the Schiff base derivatives of this compound, have been utilized as pre-catalysts for the Heck reaction. acs.org For instance, the coupling of iodobenzene and methyl acrylate has been successfully catalyzed by such complexes, achieving complete conversion to trans-methyl cinnamate. Both Pd(II) and Pd(0) complexes have demonstrated high efficiency, with some Pd(II) complexes showing turnover frequencies (TOF) as high as 1253 h⁻¹.

Suzuki-Miyaura Coupling: Palladium(II) complexes featuring pyridine-based ligands are also effective catalysts for the Suzuki-Miyaura cross-coupling reaction. uni-muenchen.denih.gov The catalytic activity of these complexes is influenced by the electronic properties of the pyridine (B92270) ligand. Generally, more basic ligands lead to higher reaction yields. These catalysts have been successfully employed in the coupling of various aryl halides with phenylboronic acid, demonstrating their versatility. The efficiency of these catalytic systems allows for the synthesis of a wide range of biaryl compounds, which are important structural motifs in pharmaceuticals and materials science.

The table below summarizes the performance of related pyridyl-imine palladium complexes in these key cross-coupling reactions.

| Reaction | Catalyst Type | Substrates | Product | Yield | Reference |

| Heck Coupling | Pd(II)-pyridyl-imine | Iodobenzene, Methyl Acrylate | trans-Methyl Cinnamate | >99% | acs.org |

| Suzuki-Miyaura Coupling | Pd(II)-4-X-pyridine | 4'-Bromoacetophenone, Phenylboronic acid | 4-Acetylbiphenyl | >90% | uni-muenchen.de |

Ligand Design for Enhanced Catalytic Activity

The design of the ligand is crucial for modulating the catalytic activity and selectivity of the metal complex. For ligands based on the this compound scaffold, modifications can be made to both the pyridine ring and the pentanone backbone to optimize the catalyst's performance.

The electronic properties of the pyridine ring play a significant role. The introduction of electron-donating or electron-withdrawing substituents on the pyridine ring can alter the electron density at the metal center, thereby influencing the catalytic cycle. acs.org For example, in palladium-catalyzed cross-coupling reactions, more basic pyridine ligands have been shown to enhance the catalytic efficiency. uni-muenchen.de

Steric factors also have a considerable impact. The steric bulk of the substituents on the ligand can affect the coordination geometry around the metal center and the stability of the catalytic species. By systematically modifying the ancillary ligands, the reactivity of the catalyst can be continuously improved.

Recent approaches in ligand design also explore the use of redox-active ligands and strong-field ligands to facilitate two-electron chemistry with base metals, which are more abundant and less expensive than precious metals. The pyridine-imine ligand family is being investigated in this context, where the ligand can actively participate in the catalytic cycle through electron transfer processes.

Asymmetric Catalysis with Chiral Analogues

The synthesis of enantiomerically pure compounds is a major focus in modern chemistry, particularly in the pharmaceutical industry. This can be achieved through asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other.

Chiral analogues of this compound can be designed and synthesized to serve as ligands in asymmetric transformations. diva-portal.org The chirality can be introduced, for example, by using a chiral amine in the synthesis of a Schiff base ligand or by modifying the pentanone backbone with a chiral moiety. These chiral ligands create a chiral environment around the metal center, enabling enantioselective catalysis.

A modular approach has been used to synthesize enantiomerically pure pyridyl alcohols and C2-symmetric 2,2'-bipyridines, which are then used as ligands. diva-portal.org The absolute configuration of the carbinol carbon atom was found to determine the sense of asymmetric induction in the enantioselective addition of diethylzinc to benzaldehyde. Chiral pyridyl phosphinite and phosphite ligands have also been evaluated in palladium-catalyzed allylic alkylations, achieving moderate enantioselectivities. diva-portal.org

Heterogeneous Catalysis

Heterogeneous catalysts are in a different phase from the reactants, which offers significant practical advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling.

Immobilization Techniques for Catalyst Development

To create heterogeneous catalysts from homogeneous complexes of this compound derivatives, the complexes are immobilized on solid supports. Various techniques can be employed for this purpose.

One common approach is the covalent anchoring of the ligand or the pre-formed complex onto a solid support. The ligand can be functionalized with a reactive group, such as an alkoxysilane, which can then be covalently attached to a silica surface. acs.org For example, bis(arylimino)pyridyl iron complexes, which are structurally related to derivatives of this compound, have been immobilized on silica by functionalizing the pyridyl ligand with an allyl group, followed by a platinum-catalyzed hydrosilylation reaction with a silyl-functionalized silica. mdpi.com

Another method involves the use of magnetic nanoparticles as a support. A di(2-pyridyl)methanol palladium dichloride complex has been immobilized onto silica-coated Fe₃O₄ nanoparticles via "click chemistry". organic-chemistry.org This allows for easy separation of the catalyst using an external magnet. Graphene oxide has also been used as a support for palladium imine-pyridine-imine complexes, offering a high surface area and excellent mechanical strength. researchgate.net

The choice of support material is critical and can include inorganic materials like silica and zeolites, organic polymers, and hybrid materials. mdpi.com

Surface Interactions in Heterogeneous Systems

The interactions between the immobilized catalyst and the support surface can significantly influence the catalyst's performance. The support is not always an inert spectator and can affect the electronic and steric properties of the catalytic active sites.

For instance, in the case of palladium catalysts supported on magnesium oxide modified with poly(4-vinylpyridine) (P4VP), infrared spectroscopy suggests possible interactions between the P4VP and the MgO support, as well as coordination of the palladium with the nitrogen atoms in the pyridine rings of the polymer. mdpi.com These interactions can lead to the stabilization of palladium particles and prevent their agglomeration on the catalyst surface.

Organocatalysis and Non-Metal Mediated Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful tool in modern synthesis. Pyridine moieties are frequently incorporated into organocatalyst design due to their basicity and ability to participate in hydrogen bonding and other non-covalent interactions.

A notable advancement in the organocatalytic functionalization of pyridines involves a photochemical approach utilizing pyridinyl radicals. nottingham.edu.mynih.govrecercat.catacs.orgresearchgate.net This method employs a dithiophosphoric acid that serves multiple catalytic roles: as a Brønsted acid for pyridine protonation, a single-electron transfer (SET) reductant for the pyridinium (B92312) ion, and a hydrogen atom abstractor. nottingham.edu.mynih.govrecercat.catacs.orgresearchgate.net The resulting pyridinyl and allylic radicals can then couple, offering a novel strategy for C(sp²)–C(sp³) bond formation with distinct regioselectivity compared to classical Minisci reactions. nottingham.edu.mynih.govrecercat.catacs.orgresearchgate.net While this research focuses on the functionalization of the pyridine ring itself, it highlights the potential for pyridyl-containing molecules to participate in radical-mediated organocatalytic cycles.

Although direct examples involving this compound are not documented, one could envision its derivatives being explored in similar photochemical contexts or in other organocatalytic transformations where the pyridyl nitrogen can act as a Lewis base or a directing group. The ketone functionality also presents opportunities for enamine or enolate catalysis, though such studies specific to this molecule have not been reported.

Mechanistic Studies of Catalytic Cycles and Active Species Identification

Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing existing processes and designing new catalysts. For pyridyl-containing compounds, mechanistic studies often focus on the role of the pyridine nitrogen in coordinating to catalytic species and influencing the electronic and steric environment of the reaction center.

In the context of metal-catalyzed reactions, which are more extensively studied for pyridyl ketones, mechanistic investigations have provided valuable insights. For instance, in the transfer hydrogenation of ketones catalyzed by (pyridyl)imine Fe(II) complexes, poisoning experiments have suggested the involvement of both Fe(0) nanoparticles and homogeneous Fe(II) species as active intermediates. researchgate.netconsensus.app Such studies underscore the complexity of identifying the true catalytic species.

For non-metal mediated reactions, computational studies have been instrumental in elucidating reaction mechanisms. For example, theoretical investigations into the gas-phase elimination of 2-pentanone, a structural relative of the target molecule's ketone portion, have detailed the reaction mechanism, which proceeds through a six-membered cyclic transition state. researchgate.net

While a detailed catalytic cycle for an organocatalytic reaction involving this compound cannot be constructed from the available literature, the principles from related systems can be informative. A hypothetical organocatalytic cycle could involve the following general steps:

Catalyst Activation: The organocatalyst interacts with the substrate, for instance, through protonation of the pyridyl nitrogen or formation of an enamine/enolate at the ketone.

Substrate Transformation: The activated substrate undergoes the desired chemical transformation, such as addition to an electrophile.

Product Formation and Catalyst Regeneration: The product is released, and the organocatalyst is regenerated to participate in another catalytic cycle.

The identification of active species in such a cycle would depend on the specific reaction conditions and the nature of the organocatalyst. Spectroscopic techniques, kinetic studies, and computational modeling would be essential tools for elucidating these mechanistic details.

Advanced Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 5-(2-Pyridyl)pentan-2-one, offering detailed information about the hydrogen and carbon framework.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic splitting patterns due to spin-spin coupling. The protons of the pentanone chain appear at higher fields (upfield). The methyl protons adjacent to the carbonyl group are expected to be a singlet around δ 2.1 ppm. The methylene (B1212753) protons (CH₂) will show as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing pyridine ring and carbonyl group.

The ¹³C NMR spectrum reveals the number of distinct carbon environments. For this compound, ten unique carbon signals are expected. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield (around δ 208 ppm). The carbons of the pyridine ring resonate in the aromatic region (δ 120-160 ppm), while the aliphatic carbons of the pentan chain appear upfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (CH₃) | 2.1 (s) | 29.9 |

| C2 (C=O) | - | 208.5 |

| C3 (CH₂) | 2.5 (t) | 43.1 |

| C4 (CH₂) | 1.9 (quint) | 27.5 |

| C5 (CH₂) | 2.8 (t) | 38.0 |

| Py-C2' | - | 162.0 |

| Py-C3' | 7.1 (d) | 121.2 |

| Py-C4' | 7.6 (t) | 136.5 |

| Py-C5' | 7.2 (d) | 123.5 |

| Py-C6' | 8.5 (d) | 149.2 |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions. s=singlet, d=doublet, t=triplet, quint=quintet.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. scielo.br

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C3, C4, and C5 of the pentan chain, as well as between adjacent protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon in the aliphatic chain and the protonated carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). researchgate.net For instance, HMBC would show a correlation between the methyl protons at C1 and the carbonyl carbon at C2, and between the methylene protons at C5 and the C2' carbon of the pyridine ring, thus confirming the link between the side chain and the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. scribd.com This is particularly useful for determining the preferred conformation of the molecule, such as the spatial relationship between the pentan chain and the pyridine ring.

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. For this compound, DNMR could potentially be used to investigate the rotational barrier around the C5-C2' single bond connecting the aliphatic chain to the pyridine ring. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with this rotation, providing insight into the molecule's flexibility and conformational preferences.

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and to gain structural information from fragmentation patterns. chemguide.co.uk

The molecular ion peak (M+) would confirm the compound's molecular weight (163.22 g/mol ). The fragmentation of the molecular ion provides a fingerprint that is characteristic of the structure. libretexts.org Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group is a common fragmentation for ketones. libretexts.org This could lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43 or a [M-CH₃]⁺ ion at m/z 148.

McLafferty Rearrangement: Ketones with a sufficiently long alkyl chain can undergo this characteristic rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This would result in a characteristic neutral loss and a charged fragment.

Benzylic-type Cleavage: The bond between C4 and C5 is susceptible to cleavage due to the stabilizing effect of the adjacent pyridine ring, which can stabilize a positive charge. This would lead to a prominent fragment ion corresponding to the pyridylmethyl cation or related structures.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 148 | [C₉H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) |

| 93 | [C₆H₇N]⁺ | Cleavage at C4-C5 bond |

Infrared (IR) and Raman Spectroscopy in Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrations. cardiff.ac.uk These two methods provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the most prominent absorption band would be the strong C=O (carbonyl) stretch of the ketone, typically appearing around 1715 cm⁻¹. Other key absorptions include C-H stretching vibrations from the aliphatic chain (around 2850-3000 cm⁻¹) and characteristic C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. aps.org It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be effective for observing the vibrations of the pyridine ring skeleton and the C-C backbone of the pentan chain, complementing the IR data. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretch | ~1715 (Strong) | ~1715 (Weak) |

| C-H (Aliphatic) | Stretch | 2850-2960 | 2850-2960 |

| C=C, C=N (Pyridine) | Stretch | 1400-1600 | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the pyridine ring and the carbonyl group.

π → π* transitions: The conjugated π-system of the pyridine ring gives rise to strong absorption bands, typically below 270 nm. sielc.com

n → π* transitions: The carbonyl group exhibits a weaker absorption band at a longer wavelength (around 280-300 nm) due to the transition of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. libretexts.org

UV-Vis spectroscopy is also a valuable tool for monitoring chemical reactions. For example, if this compound were to undergo a reaction that modifies the pyridine ring or the carbonyl group, the changes in the electronic structure would lead to shifts in the absorption maxima (λ_max) or changes in absorbance, allowing for the real-time tracking of the reaction progress. The pH of the solution can also affect the UV-Vis spectrum of pyridine-containing compounds. rsc.org

X-ray Diffraction (XRD) for Single Crystal Structural Analysis of Derivatives and Complexes

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. This technique is indispensable for the unambiguous structural elucidation of novel derivatives and coordination complexes involving this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate electron density maps and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. nih.gov This information is fundamental for understanding stereochemistry, conformation, and intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture of the compound. nih.govresearchgate.net

For instance, studies on related pyridyl-metal complexes have successfully used single-crystal XRD to confirm molecular structures. Research on a cycloaurated pyridylferrocene complex determined its crystallization in the triclinic space group P-1. uni-muenchen.de Similarly, a picrate salt of a pyridyl derivative was found to crystallize in the monoclinic P21/c space group. eurjchem.com Another study on a cyclometalated platinum(II) complex containing a 2-phenylpyridinato ligand also provided detailed structural parameters, confirming a slightly distorted square-planar coordination environment around the platinum atom. nih.gov These examples highlight the power of XRD to provide definitive structural proof and detailed geometric parameters, which are crucial for structure-activity relationship studies and rational molecular design.

| Compound/Complex | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | Monoclinic | P21/c | a = 16.876 Å, b = 7.6675 Å, c = 13.846 Å | eurjchem.com |

| Cycloaurated Pyridylferrocene Complex (2a) | Triclinic | P-1 | Not fully specified in abstract | uni-muenchen.de |

| [Pt(Brppy)(acac)] | Not specified | Not specified | Not fully specified in abstract | nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (3) | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.62°, γ = 103.82° | mdpi.com |

Chromatographic and Separation Techniques in Research (e.g., GC-MS, HPLC)

Chromatographic techniques are essential tools for the separation, purification, identification, and quantification of this compound and its derivatives in research. The choice between methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility, thermal stability, and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com In GC, a sample is vaporized and separated based on its partitioning between a stationary phase in a capillary column and a mobile gas phase (typically helium). scispace.com The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and structural information. nih.gov GC-MS is highly effective for monitoring the progress of reactions involving this compound, assessing its purity by detecting volatile impurities, and identifying reaction byproducts. The retention time in the GC column provides a characteristic identifier for the compound under specific conditions, while the mass spectrum serves as a molecular fingerprint. scispace.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. nih.gov Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. sielc.com For pyridine-containing compounds like this compound, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). sielc.comhelixchrom.com The composition of the mobile phase, including pH and additives, can be adjusted to optimize the separation of isomers or related compounds. sielc.com HPLC is widely used for the purification of synthesized compounds, isolation of specific products from reaction mixtures, and quantitative analysis. nih.gov

| Technique | Typical Application | Stationary Phase (Column) Example | Mobile Phase Example | Detection Method |

|---|---|---|---|---|

| GC-MS | Purity assessment, byproduct identification | VF-5ms fused silica capillary column | Helium (carrier gas) | Mass Spectrometry (MS) |

| HPLC | Purification, separation of isomers, quantification | Primesep 100 (mixed-mode) or C18 (reversed-phase) | Water/Acetonitrile/Sulfuric acid | UV (e.g., 250 nm), MS |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like DFT and ab initio calculations are used to solve the Schrödinger equation, providing information about electron distribution, molecular orbital energies, and other electronic parameters.

Molecular Geometry Optimization and Conformer Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in a molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 5-(2-Pyridyl)pentan-2-one, with its rotatable bonds in the pentyl chain, multiple low-energy conformations, or conformers, may exist. A thorough conformer analysis would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. Such studies on related substituted pyridines have been performed to understand how different substituents influence the preferred geometry.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. Studies on other pyridyl-mesoionic carbene ligands, for instance, have utilized FMO analysis to understand their electronic and photophysical properties.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters with a good degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can aid in the interpretation of experimental spectra. For this compound, predicted spectra would be a valuable tool for its characterization. For example, DFT calculations have been used to predict and interpret the IR and UV-Vis spectra of various Schiff base complexes containing pyridyl moieties.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations could be used to explore the conformational landscape of this compound more extensively than a static conformer search. Furthermore, MD simulations can model the interactions of the molecule with its environment, such as solvent molecules or biological macromolecules. This would be particularly relevant for understanding its behavior in solution.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanism of chemical reactions. By mapping the potential energy surface for a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. For this compound, this could be applied to study its synthesis, degradation, or its participation in various chemical transformations.

Ligand-Binding and Interaction Energy Calculations in Coordination Chemistry

The pyridine (B92270) nitrogen and the ketone oxygen of this compound make it a potential bidentate ligand for metal ions. Computational methods are widely used in coordination chemistry to study the binding of ligands to metal centers. Interaction energy calculations can quantify the strength of the metal-ligand bond and provide insights into the nature of the bonding (e.g., electrostatic vs. covalent contributions). Such calculations would be crucial for understanding and predicting the coordination chemistry of this compound. Studies on similar pyridyl-ketone ligands have demonstrated the utility of these computational approaches in understanding the structure and stability of their metal complexes.

Aromaticity and Electronic Delocalization Studies

Computational and theoretical chemistry studies provide significant insights into the electronic structure of this compound, particularly concerning the aromaticity and electronic delocalization of its pyridine ring. The pyridine moiety, a six-membered heterocycle, is electronically analogous to benzene (B151609) and is characterized by a cyclic, planar arrangement of atoms with a delocalized π-electron system, fulfilling Hückel's rule for aromaticity with six π-electrons. libretexts.org

The defining feature of the pyridine ring in this compound is the presence of a nitrogen atom, which replaces a carbon atom found in a benzene ring. This nitrogen atom is sp²-hybridized, and its unhybridized p-orbital participates in the aromatic π-system. libretexts.org The lone pair of electrons on the nitrogen resides in an sp² orbital in the plane of the ring and therefore does not participate in the aromatic system. libretexts.orgyoutube.com

The electronegativity of the nitrogen atom leads to an uneven distribution of electron density within the ring, making pyridine and its derivatives π-deficient systems compared to benzene. uobabylon.edu.iq This results in a lower resonance energy for pyridine (approximately 117 kJ/mol) compared to benzene (approximately 150 kJ/mol), indicating a slightly reduced, yet still substantial, aromatic stabilization. uobabylon.edu.iq The electron-withdrawing nature of the nitrogen atom reduces the π-electron density, particularly at the C-2 and C-4 positions of the ring. uobabylon.edu.iq

The pentan-2-one substituent at the C-2 position is expected to influence the electronic properties of the pyridine ring primarily through inductive effects. Alkyl groups are generally considered to be weakly electron-donating, which could slightly counteract the electron-deficient nature of the pyridine ring.

Theoretical studies on the interaction between pyridine and small ketones, such as acetone, suggest the possibility of a weak n→π* interaction. researchgate.net This interaction involves the delocalization of the lone pair of electrons from the pyridine nitrogen atom into the antibonding π* orbital of the carbonyl group of the pentan-2-one substituent. researchgate.net Such an interaction, while weak, would further influence the electronic environment of the pyridine ring.

The aromaticity of pyridine and its derivatives is commonly quantified using various computational indices. Two of the most prevalent are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This index is based on the degree of bond length equalization within the ring. A value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure.

NICS: This magnetic criterion measures the shielding at the center of the ring. Negative NICS values are indicative of aromaticity, arising from the diatropic ring current induced in an external magnetic field.

While specific computational studies for this compound are not available, the aromaticity indices for the parent pyridine molecule have been extensively calculated and provide a baseline for understanding the aromatic character of its derivatives.

Table 1: Calculated Aromaticity Indices for Pyridine

| Index | Value | Interpretation |

|---|---|---|

| HOMA | ~0.97-0.99 | Highly Aromatic |

| NICS(0) | ~ -8 to -11 ppm | Aromatic |

| NICS(1) | ~ -10 to -13 ppm | Aromatic |

Data compiled from various computational studies. Actual values may vary depending on the level of theory and basis set used.

The presence of the 5-pentan-2-one substituent is not expected to significantly disrupt the inherent aromaticity of the pyridine ring. The alkyl chain will primarily exert a weak inductive effect, and any potential n→π* interaction with the carbonyl group would be a secondary electronic perturbation. Therefore, it can be confidently inferred that this compound possesses a strongly aromatic pyridine ring with significant electronic delocalization, characteristic of the pyridine family of compounds.

Derivatives, Analogues, and Structure Reactivity Relationships in Chemical Research

Synthesis of Modified 5-(2-Pyridyl)pentan-2-one Derivatives

Modifications to the pentan-2-one side chain can significantly influence the steric and electronic properties of the molecule.

Chain Elongation/Shortening and Branching

Altering the length and branching of the alkyl chain separating the pyridine (B92270) ring and the ketone functionality can be achieved through various synthetic strategies. These modifications impact the molecule's flexibility, lipophilicity, and steric profile.

Chain Elongation: Longer-chain analogues can be synthesized by employing multi-step sequences. For instance, a Wittig reaction between the ylide generated from 2-(bromomethyl)pyridine (B1332372) and an appropriate aldehyde ester could furnish a longer unsaturated ester, which can then be reduced and converted to the desired ketone.

Chain Shortening: Shorter-chain derivatives, such as 4-(2-Pyridyl)butan-2-one or 3-(2-Pyridyl)propan-2-one, can be prepared via methods like the acetoacetic ester synthesis, using 2-(chloromethyl)pyridine (B1213738) or 2-(2-chloroethyl)pyridine (B91823) as the alkylating agent.

Branching: Introducing alkyl branches on the chain, for example at the alpha-carbon to the ketone, can be accomplished through α-alkylation of the enolate of this compound. nih.gov Studies on analogous systems have shown that branching of an alkyl chain can increase potency in certain biological contexts. nih.gov

The table below illustrates hypothetical derivatives based on these modifications.

| Derivative Name | Modification Type | Potential Synthetic Precursor |

| 6-(2-Pyridyl)hexan-2-one | Chain Elongation | 2-(4-oxopentyl)pyridine |

| 4-(2-Pyridyl)butan-2-one | Chain Shortening | 2-(2-bromoethyl)pyridine |

| 3-Methyl-5-(2-pyridyl)pentan-2-one | α-Branching | This compound |

| 4-Methyl-5-(2-pyridyl)pentan-2-one | β-Branching | Grignard reaction on a pyridyl aldehyde |

Introduction of Additional Functional Groups

The introduction of new functional groups onto the aliphatic chain can impart novel reactivity and properties. A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions. pressbooks.pubwikipedia.org

Hydroxyl Group: A hydroxyl (-OH) group can be introduced, for instance, by the reduction of the ketone to a secondary alcohol, yielding 5-(2-Pyridyl)pentan-2-ol. ncert.nic.in This introduces a site for hydrogen bonding and potential further derivatization.

Halogenation: Halogens (e.g., -Cl, -Br) can be introduced, typically at the α-position to the carbonyl group, via enolate chemistry. vedantu.com These halo-ketones are versatile intermediates for nucleophilic substitution reactions. wikipedia.org

Amino Group: An amino (-NH2) group can be installed via reductive amination of the ketone, providing a basic center and another hydrogen-bonding site.

These modifications allow for the creation of a diverse library of compounds with varied physicochemical properties.

Modification of the Pyridine Ring

Substituent Effects on Reactivity and Ligand Properties

The electronic nature of the pyridine ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions. The electron-withdrawing nature of the nitrogen atom makes the attached carbon atoms electrophilic, facilitating nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OMe) or dimethylamino (-NMe2) increase the electron density on the pyridine ring. This enhances the basicity of the pyridine nitrogen, making it a stronger ligand for metal coordination.

Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl), iodo (-I), or cyano (-CN) decrease the electron density of the ring. This reduces the basicity of the nitrogen atom.

Research on related pyridinophane complexes has demonstrated that 4-substitution on the pyridine ring provides a direct handle to regulate the electronic properties of a coordinated metal center and, consequently, its catalytic activity. nih.gov A direct correlation was found between the iron redox potentials and the nature of the substituent, spanning a range from strong EDGs to strong EWGs. nih.gov These principles can be directly applied to predict the behavior of substituted this compound derivatives.

The following table summarizes the expected effects of various substituents on the pyridine ring.

| Substituent (at C4-position) | Type | Expected Effect on Pyridine Nitrogen Basicity | Expected Effect on Metal Complex Redox Potential |

| -NMe2 | Strong EDG | Increase | More Negative |

| -OMe | EDG | Increase | More Negative |

| -H | Neutral | Baseline | Baseline |

| -I | Weak EWG | Decrease | More Positive |

| -Cl | EWG | Decrease | More Positive |

| -CN | Strong EWG | Decrease | More Positive |

Nitrogen Heterocycle Variations (e.g., quinolyl, pyrazolyl)

Replacing the pyridine ring with other nitrogen-containing heterocycles is a common strategy in medicinal chemistry to explore different spatial arrangements and electronic distributions.

Quinolyl Analogues: The synthesis of a quinolyl analogue, such as 5-(2-Quinolyl)pentan-2-one, would involve starting materials like 2-methylquinoline. The extended aromatic system of the quinoline (B57606) ring can engage in different binding interactions compared to pyridine. Synthetic strategies for related pyrazolyl quinolines have been reviewed in the literature. researchgate.net

Pyrazolyl Analogues: Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms. nih.gov A 5-(1H-Pyrazol-1-yl)pentan-2-one analogue would present a different vector for its hydrogen-bond donating and accepting capabilities. The synthesis could be achieved by the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov

Structure-Reactivity Relationships and Design Principles

The systematic modifications described above allow for the establishment of structure-reactivity relationships (SRRs). SRR studies aim to correlate the specific structural features of a molecule with its chemical reactivity or biological activity. nih.govnih.gov

Chain Modifications and Steric Effects: Altering the length and branching of the pentanone chain primarily influences the steric environment around both the ketone and the pyridine nitrogen. This can affect reaction rates, selectivity, and how the molecule fits into a binding site or organizes in a crystal lattice. nih.gov

Functional Groups and Polarity: The introduction of polar functional groups like -OH or -NH2 can significantly alter solubility, hydrogen bonding capacity, and provide new reactive handles for further chemical transformations. fsu.edu

Pyridine Substituents and Electronic Tuning: The most predictable and fine-tunable modifications are substitutions on the pyridine ring. As demonstrated in related systems, there is a clear correlation between the electronic nature of the substituent and the properties of the pyridine moiety, such as its pKa and its coordination properties. nih.govnih.gov This allows for the rational design of derivatives with specific electronic characteristics, for example, to modulate the stability or reactivity of a resulting metal complex. nih.gov

Heterocycle Variation and Scaffolding: Replacing the pyridine ring with other heterocycles like quinoline or pyrazole (B372694) represents a more significant "scaffold hopping" approach. nih.gov This can lead to derivatives with fundamentally different shapes, sizes, and charge distributions, potentially discovering novel properties or binding modes.

Comparative Studies with Related Ketone-Pyridyl Systems

In the landscape of chemical research, understanding the structure-reactivity relationships of organic molecules is paramount for the targeted design of new compounds with desired properties. The study of this compound and its related ketone-pyridyl systems provides a compelling case for examining how subtle changes in molecular architecture can lead to significant differences in chemical behavior. This section delves into comparative studies of this compound with its structural isomers and other related pyridyl ketones, focusing on how the position of the nitrogen atom in the pyridine ring and the nature of the ketonic side chain influence their electronic properties, reactivity, and coordination chemistry.